molecular formula C16H12BrClN4O5S B4168330 N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide

N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide

Cat. No. B4168330
M. Wt: 487.7 g/mol
InChI Key: MMHADXPULGXTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide, also known as BCTC, is a chemical compound that has been widely studied for its potential therapeutic applications. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which have been shown to play a crucial role in various physiological and pathological processes.

Mechanism of Action

N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide acts as a competitive antagonist of TRP channels, which are involved in various physiological and pathological processes. TRP channels are involved in the regulation of pain, temperature, and inflammation, and their dysregulation has been implicated in various diseases. N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide binds to TRP channels and inhibits their activity, leading to a reduction in pain and inflammation.
Biochemical and physiological effects:
N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide has been shown to have various biochemical and physiological effects, including a reduction in pain and inflammation, induction of apoptosis in cancer cells, and inhibition of angiogenesis. N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide has also been shown to have anti-metastatic properties, as it can inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide has several advantages for lab experiments, including its high purity and stability. N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide is also commercially available, making it readily accessible for researchers. However, N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide, including the development of more potent and selective TRP channel antagonists. The role of TRP channels in various diseases, including pain, inflammation, and cancer, is still not fully understood, and further research is needed to elucidate their mechanisms of action. N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide could also be studied in combination with other therapeutic agents to enhance its efficacy and reduce its potential toxicity. Overall, N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide has significant potential for therapeutic applications, and further research is needed to fully realize its benefits.

Scientific Research Applications

N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide has been shown to inhibit TRP channels, which are involved in the regulation of pain and inflammation. N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.

properties

IUPAC Name

N-[[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]carbamothioyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN4O5S/c17-11-7-9(18)5-6-13(11)27-8-14(23)20-21-16(28)19-15(24)10-3-1-2-4-12(10)22(25)26/h1-7H,8H2,(H,20,23)(H2,19,21,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHADXPULGXTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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